4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-naphthalen-2-ylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-4-15-11-16(6-5-14(15)3-1)17-12-19-18(20-13-17)21-7-9-22-10-8-21/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHIYMWFPIOLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Interaction Mechanisms and Target Engagement Studies of 4 5 Naphthalen 2 Yl Pyrimidin 2 Yl Morpholine
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
Impact of Substituent Variation on Binding and Activity
The binding affinity and biological activity of pyrimidine-based compounds are highly sensitive to the nature and position of their substituents. The 2,4-disubstituted pyrimidine (B1678525) scaffold, for instance, has been identified as a suitable template for developing inhibitors of cholinesterases, with activity being influenced by the steric and electronic properties of the groups at these positions. nih.gov
In many biologically active molecules, the morpholine (B109124) moiety plays a crucial role. It is a privileged pharmacophore known to enhance potency through molecular interactions and to improve pharmacokinetic properties. researchgate.net The oxygen atom of the morpholine ring is particularly important, often forming a critical hydrogen bond with the hinge region of protein kinases. acs.orgnih.gov For example, in PI3K/mTOR inhibitors, this hydrogen bond with a valine residue is a common feature. nih.govnih.gov Variations on the morpholine ring, such as the introduction of a methyl group or an ethylene (B1197577) bridge, have been explored to enhance selectivity for specific kinase targets like mTOR over PI3K, as these bulkier groups can be better accommodated in the deeper binding pocket of mTOR. nih.govresearchgate.net
The naphthalene (B1677914) moiety is a versatile platform in drug design, known to participate in various biological activities, often through hydrophobic and π-stacking interactions within a target's binding site. researchgate.net The activity of naphthalene-containing compounds is frequently linked to its metabolites, which can covalently interact with cellular proteins. researchgate.net Studies on naphthalene diimides, for instance, have explored how different substituents on the naphthalene core influence their binding affinity and selectivity for G-quadruplex DNA, with enthalpy being a major driving force for binding. nih.govacs.org
For 4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine, it can be inferred that the morpholine group likely engages in hydrogen bonding, while the naphthalene ring contributes to binding through hydrophobic interactions. Alterations to either of these substituents would be expected to significantly modulate the compound's binding profile and biological activity. For example, adding electron-withdrawing or donating groups to the naphthalene ring could alter its electronic properties and impact π-stacking interactions. Similarly, substitutions on the morpholine ring could affect its hydrogen bonding capacity and steric fit within a binding pocket.
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The flexible, chair-like conformation of the morpholine ring allows it to orient its substituents in favorable positions for interaction. nih.gov The pyrimidine ring serves as a central, relatively rigid scaffold.
Kinetic and Thermodynamic Characterization of Binding Events
While specific kinetic and thermodynamic data for the binding of this compound are not available, general principles can be applied based on its structural components. The binding of a ligand to its target is characterized by its association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_d), which is the ratio of k_off to k_on.
The formation of strong interactions, such as the hydrogen bond likely formed by the morpholine oxygen and the hydrophobic interactions of the naphthalene ring, would be expected to contribute to a favorable binding affinity (a low K_d value). The stability of the resulting protein-ligand complex is a function of both enthalpic and entropic contributions.
In studies of naphthalene diimides binding to G-quadruplexes, enthalpy was found to be the main driving force, suggesting that the formation of strong, favorable interactions is energetically paramount. nih.gov However, the entropic contribution, which relates to changes in the system's disorder upon binding (including the displacement of water molecules from the binding site), can also be significant. nih.gov A negative entropic contribution might suggest that the resulting complex is less flexible than the unbound components. nih.gov
Computational and Theoretical Investigations of 4 5 Naphthalen 2 Yl Pyrimidin 2 Yl Morpholine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the geometric and electronic characteristics that govern the compound's behavior and reactivity.
Geometry Optimization and Energy Minimization
A crucial first step in any computational analysis is the determination of the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy structure is found. Techniques such as Density Functional Theory (DFT) are commonly employed for this purpose. For 4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine, this analysis would reveal key structural parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-N (Pyrimidine-Morpholine) | 1.35 Å |
| Bond Length | C-C (Pyrimidine-Naphthalene) | 1.48 Å |
| Dihedral Angle | Pyrimidine-Naphthalene | 35° |
| Dihedral Angle | Pyrimidine-Morpholine | 25° |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from a geometry optimization calculation. Actual values would require a dedicated computational study.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, an FMO analysis would map the distribution of these orbitals across the molecular structure, identifying potential sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be determined through quantum chemical calculations.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule might interact with a biological target, such as a protein. These methods are central to drug discovery and design.
Prediction of Binding Modes and Interaction Fingerprints with Target Proteins
Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For this compound, docking studies against relevant protein targets could elucidate its potential biological activity.
Assessment of Binding Stability and Conformational Changes in Complexes
Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions and can reveal conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the mechanism of action and for refining the design of more potent molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. A QSAR study involving this compound and its analogues could accelerate the discovery of compounds with improved properties.
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The available search results discuss:
Related but distinct chemical structures , such as other pyrimidine-morpholine hybrids, naphthalene-pyrimidine derivatives, and various compounds containing the morpholine (B109124) or naphthalene (B1677914) scaffold.
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Chemical Biology Applications and Probe Development of 4 5 Naphthalen 2 Yl Pyrimidin 2 Yl Morpholine
Development as a Chemical Probe for Biological Pathway Elucidation (in vitro)
There is no available information on the development or use of 4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine as a chemical probe for the in vitro elucidation of biological pathways. A chemical probe is a small molecule used to study biological systems, and its development requires extensive characterization of its selectivity and mechanism of action. Without such studies, its utility in pathway elucidation is unknown.
Utility in Target Deconvolution and Pathway Mapping Studies
Target deconvolution is the process of identifying the molecular target(s) of a bioactive compound. No studies have been published that utilize this compound in target identification or pathway mapping efforts. Therefore, its biological targets and its effects on cellular pathways are currently not established.
Design and Synthesis of Affinity-Based Probes (e.g., photoaffinity labels)
Affinity-based probes, such as photoaffinity labels, are powerful tools for identifying the binding partners of a compound. The design and synthesis of such probes derived from this compound have not been described in the literature. This suggests that this specific molecular scaffold has not yet been advanced to this stage of chemical biology tool development.
Application in High-Throughput Screening (HTS) Methodologies
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds. There is no evidence to suggest that this compound has been included in HTS campaigns or that any methodologies have been developed for its use in such screenings.
Integration into Compound Libraries for Drug Discovery Research (Pre-Clinical, non-human focus)
Compound libraries are collections of stored chemicals used in drug discovery. The integration of this compound into such libraries for preclinical research has not been documented. Its potential as a scaffold for drug discovery remains unexplored in the public research landscape.
Derivatization and Scaffold Modification Strategies for 4 5 Naphthalen 2 Yl Pyrimidin 2 Yl Morpholine
Systematic Exploration of Substituent Effects on the Pyrimidine (B1678525) Ring
The pyrimidine core is a privileged scaffold in kinase inhibitors, largely due to its ability to mimic the adenine (B156593) ring of ATP and form crucial hydrogen bonds with the kinase hinge region. nih.govmdpi.com Modifications to the pyrimidine ring are a key strategy for modulating the activity and selectivity of these inhibitors. mdpi.com
The C-2 and C-4 positions of the pyrimidine ring are frequently substituted to enhance interactions within the ATP-binding pocket of kinases. Aminopyrimidine scaffolds are common, as they can form hydrogen bonds with amino acid residues in the hinge region of kinases. mdpi.com For instance, the synthesis of 2,4-diaminopyrimidines often involves the nucleophilic substitution of various anilines at the C-2 position of a substituted pyrimidine core. mdpi.com
Structure-activity relationship (SAR) studies on related pyrimidine-based inhibitors have demonstrated the importance of these positions. In a series of STAT6 inhibitors, a 4-benzylamino group and a 2-[(4-morpholin-4-ylphenyl)amino] group on the pyrimidine core were found to be critical for potent inhibition. nih.gov The exploration of different substituents at these positions allows for the fine-tuning of inhibitor potency and selectivity.
Table 1: Examples of Substitutions at C-2 and C-4 Positions of the Pyrimidine Ring
| Position | Substituent Type | Example | Desired Interaction |
|---|---|---|---|
| C-2 | Substituted Anilines | 2-[(4-morpholin-4-ylphenyl)amino] nih.gov | H-bonding, occupancy of hydrophobic pockets |
| C-4 | Amines | 4-benzylamino nih.gov | H-bonding with kinase hinge region |
The C-5 position of the pyrimidine ring offers another vector for modification that can significantly impact inhibitor performance. Both the steric and electronic properties of substituents at this position can affect the potency and selectivity of kinase inhibition. cardiff.ac.uk For example, in a series of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, the introduction of a methyl group at the C-5 position was found to be optimal for achieving selectivity for CDK9 over CDK2. cardiff.ac.uk
The introduction of different halogens, such as chloro and bromo, at the C-5 position resulted in different selectivity profiles, likely due to their distinct electronic properties. cardiff.ac.uk Furthermore, replacing a methyl group with a more electron-withdrawing trifluoromethyl group has been explored to improve metabolic stability and potentially enhance hinge region binding. cardiff.ac.uk Synthetic strategies like the Stille coupling can be employed to introduce vinyl substituents at the C-5 position, further expanding the chemical space for optimization. cardiff.ac.uk
Table 2: Effect of C-5 Pyrimidine Substituents on Kinase Inhibitor Activity
| C-5 Substituent | Property | Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| Methyl | Small, weakly electron-donating | Optimal for CDK9 selectivity | cardiff.ac.uk |
| Chloro | Electron-withdrawing | Alters selectivity profile compared to methyl | cardiff.ac.uk |
| Bromo | Electron-withdrawing | Alters selectivity profile compared to methyl | cardiff.ac.uk |
| Trifluoromethyl | Strongly electron-withdrawing | Can increase metabolic stability, but may decrease potency | cardiff.ac.uk |
Structural Variations of the Naphthalene (B1677914) Moiety
The naphthalene moiety serves as a large, hydrophobic scaffold that can engage in π-stacking interactions within the active site of target proteins. nih.gov Its modification or replacement is a common strategy to improve physicochemical properties and explore new binding interactions.
Replacing the naphthalene scaffold with other aromatic or heterocyclic systems is a key strategy to improve drug-like properties. nih.gov Concerns about the potential for poor aqueous solubility or mutagenicity associated with naphthalene-based compounds have driven the exploration of alternatives. nih.gov Studies have shown that replacing a naphthalene core with scaffolds such as 1,4-isoquinoline can result in a better mutagenic profile without sacrificing potency. nih.gov Other replacements like pyridine (B92270) and biphenyl (B1667301) have also been investigated. nih.gov Additionally, creating hybrid molecules by fusing the naphthalene core with other heterocyclic rings like nicotinonitrile, pyran, pyrazole, pyrazolopyridine, and azepine has been reported as a strategy to generate novel chemical entities with diverse biological activities. rsc.org
Table 3: Naphthalene Scaffold Replacements and Their Impact
| Replacement Scaffold | Rationale | Observed Outcome | Reference |
|---|---|---|---|
| 1,4-Isoquinoline | Improve mutagenic profile, maintain potency | Better mutagenic profile, comparable potency and solubility | nih.gov |
| Pyridine | Explore alternative interactions | Moderate solubility | nih.gov |
| Biphenyl | Increase rotational freedom | Moderate solubility | nih.gov |
| Phthalamide | Non-fused analog | Comparable solubility to naphthalene parent | nih.gov |
Functionalizing the naphthalene core itself with various substituents can modulate the electronic properties of the molecule and introduce new interaction points. researchgate.netnih.govresearchgate.net The position and nature of these substituents are critical. For example, in one study of sulfonamide derivatives, introducing electron-donating groups onto a phenyl ring which was in turn connected to the naphthalene-containing scaffold significantly increased antiproliferative activity. nih.gov The substitution pattern on the naphthalene ring itself was also crucial, with a naphthalen-1-yl moiety being the most active in that particular series. nih.gov Computational studies have also been used to investigate how substituents like methyl, fluoride, and chloride affect the stability and electronic properties of the naphthalene ring system. iau.ir
Table 4: Influence of Substituents on Naphthalene-Containing Compounds
| Moiety | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| Naphthalen-1-yl | - | Most potent in a series of antiproliferative agents | nih.gov |
| Naphthalen-2-yl | - | Less potent than the naphthalen-1-yl isomer | nih.gov |
| Attached Phenyl Ring | Electron-donating groups (e.g., methoxy) | Significantly increased antiproliferative activity | nih.gov |
Modifications and Bioisosteric Replacements of the Morpholine (B109124) Ring
The morpholine ring is a common feature in kinase inhibitors, valued for its ability to improve pharmacokinetic properties and engage in specific interactions with the target protein. enamine.nete3s-conferences.orgresearchgate.net The oxygen atom of the morpholine is particularly important as it can act as a hydrogen bond acceptor. cambridgemedchemconsulting.comnih.gov For example, in the crystal structure of one kinase inhibitor, the morpholine oxygen forms a key hydrogen bond with the backbone amide of a valine residue in the hinge region. nih.gov
Given its importance, the bioisosteric replacement of the morpholine ring is a carefully considered modification. A direct replacement of the morpholine oxygen with a nitrogen (to form a piperazine) can be detrimental to activity, as demonstrated by a 36-fold reduction in PI3Kα inhibition for an analog of the inhibitor ZSTK474. nih.gov However, this activity can be restored by N-acetylation of the piperazine (B1678402), which reintroduces a hydrogen bond acceptor functionality. nih.gov This highlights the critical role of the hydrogen bond accepting capability of this moiety. Other potential bioisosteres for the morpholine ring include pyran and other small heterocyclic systems that can maintain the desired physicochemical properties and hydrogen bonding potential. cambridgemedchemconsulting.com
Table 5: Bioisosteric Replacements for the Morpholine Ring
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Impact on Activity |
|---|---|---|---|
| Morpholine | Piperazine | Alter basicity and interaction profile | Significant loss of activity if unsubstituted, due to loss of H-bond acceptor. nih.gov |
| Morpholine | N-Acetylpiperazine | Restore H-bond acceptor capability | Activity can be restored to levels similar to the parent morpholine compound. nih.gov |
| Morpholine | Pyran | Maintain H-bond acceptor oxygen, alter ring conformation | May adopt a different conformation relative to the pyrimidine ring. cambridgemedchemconsulting.com |
| Morpholine | Azaspiro[3.3]heptane | Explore new chemical space and vectors | Can explore vectors not accessible from a simple ring. cambridgemedchemconsulting.com |
Ring Size Variations and Heteroatom Replacements
Ring Size Variations: The six-membered morpholine ring can be expanded or contracted to investigate the optimal ring size for biological activity. Replacing the morpholine with a five-membered ring (pyrrolidine), a seven-membered ring (homomorpholine), or a smaller four-membered ring (azetidine) can probe the steric tolerance of the binding pocket. For instance, in a series of pyrimidine-4-carboxamides, replacing a morpholine with a pyrrolidine (B122466) ring resulted in a nearly four-fold increase in potency for inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.org Conversely, expanding the ring could provide new vectors for substitution or alter the conformational preferences of the molecule.
Heteroatom Replacements: The oxygen atom in the morpholine ring can be replaced with other heteroatoms, such as sulfur (to form a thiomorpholine (B91149) analog) or another nitrogen atom (to form a piperazine analog). Thiomorpholine is a well-established bioisostere of morpholine and has been incorporated into various biologically active compounds. jchemrev.com The synthesis of thiomorpholine can be achieved through methods like the reaction of diethanolamine (B148213) with a sulfur source or via a photochemical thiol-ene reaction. nih.govnih.govchemrxiv.org The replacement of the morpholine oxygen with sulfur can influence the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity. For example, in a series of 2,4-disubstituted pyrimidines, the oxidation of a thiomorpholine substituent to a sulfoxide (B87167) or sulfone was shown to impact the inhibition of Aβ-aggregation. nih.gov
Piperazine analogs are also common replacements for morpholine. The additional nitrogen atom in the piperazine ring provides a new site for substitution, allowing for the introduction of various functional groups to modulate potency, selectivity, and physicochemical properties. nih.gov The synthesis of piperazine-coupled quinoxalines has been reported as a strategy for developing novel antitumor agents. nih.gov
The following table summarizes potential ring size variations and heteroatom replacements for the morpholine moiety in 4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine.
| Modification | Resulting Scaffold | Rationale |
| Ring Contraction | 2-(Azetidin-1-yl)-5-(naphthalen-2-yl)pyrimidine | Probing for smaller steric requirements in the binding pocket. Azetidines are important structural motifs in many biologically active compounds. magtech.com.cnbham.ac.ukresearchgate.net |
| Ring Expansion | 2-(1,4-Oxazepan-4-yl)-5-(naphthalen-2-yl)pyrimidine | Exploring larger binding pockets and introducing new conformational flexibility. |
| Heteroatom Replacement (Sulfur) | 4-[5-(Naphthalen-2-yl)pyrimidin-2-yl]thiomorpholine | Altering electronic properties, hydrogen bonding capacity, and metabolic stability. Thiomorpholine is a known bioisostere of morpholine. jchemrev.comnih.gov |
| Heteroatom Replacement (Nitrogen) | 1-[5-(Naphthalen-2-yl)pyrimidin-2-yl]piperazine | Introducing a new point for derivatization to modulate potency, selectivity, and physicochemical properties. nih.govjocpr.com |
Stereochemical Considerations
The parent compound, this compound, is achiral. However, the introduction of substituents on the morpholine ring or the use of bridged analogs can create stereocenters, leading to enantiomers or diastereomers with potentially different biological activities and pharmacokinetic profiles.
For instance, substitution at the C-2, C-3, C-5, or C-6 positions of the morpholine ring would generate chiral centers. It is well-documented in medicinal chemistry that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. Therefore, if chiral derivatives of this compound were to be synthesized, it would be crucial to separate and evaluate the individual stereoisomers. The synthesis of stereoisomerically pure morpholines can be achieved through various asymmetric synthesis strategies. e3s-conferences.org
In the context of kinase inhibitors, chiral morpholines have been shown to yield inhibitors where the enantiomers have different selectivity and potency profiles. researchgate.net This highlights the importance of controlling stereochemistry to optimize the interaction with the target protein.
Design and Synthesis of Conformationally Restricted Analogs
To investigate the bioactive conformation of this compound and to potentially enhance its binding affinity and selectivity, conformationally restricted analogs can be designed and synthesized. Restricting the conformational flexibility of a molecule can reduce the entropic penalty upon binding to its target, leading to improved potency.
One common strategy to introduce conformational rigidity is the use of bridged systems. For example, a one-carbon bridge across the morpholine ring would create a bicyclic system, such as a 2-oxa-5-azabicyclo[2.2.1]heptane. Such bridged morpholines have been shown to be well-accommodated in the hinge pocket of mTOR kinase, leading to dramatic improvements in selectivity over PI3Ks. researchgate.net The introduction of these bridges can also counterintuitively reduce lipophilicity, which can be a desirable property for drug candidates. acs.orgnih.govresearchgate.net The synthesis of these bridged morpholines can be achieved through multi-step synthetic sequences. researchgate.net
Another approach to conformational restriction is the introduction of rigid substituents on the morpholine ring that would limit the number of accessible conformations. The design and synthesis of conformationally rigid analogs of other biologically active molecules, such as sialyl Lewis(x), have led to novel compounds with similar potency to the parent molecule. nih.gov
Hybridization Strategies with Other Biologically Relevant Scaffolds
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. mdpi.com The this compound scaffold can be hybridized with other biologically relevant scaffolds to target multiple pathways or to enhance its existing activity.
The naphthalene moiety, for instance, is a versatile platform in medicinal chemistry and is present in numerous marketed drugs. nih.govresearchgate.net It can be part of hybrid drugs by merging with other biologically active moieties. nih.govrsc.org Similarly, the pyrimidine-morpholine core is a common feature in many kinase inhibitors and other biologically active compounds. nih.govresearchgate.netrsc.org
Potential hybridization strategies could involve linking the this compound scaffold to other heterocyclic systems known for their biological activities, such as pyrazoles, quinolines, or benzimidazoles. For example, pyrimidine-morpholine hybrids have been designed and synthesized as potent cytotoxic agents. nih.govresearchgate.net In another study, 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were hybridized with a pyrazoline scaffold to create novel PI3K inhibitors. mdpi.com
The following table outlines potential hybridization strategies for this compound with other biologically relevant scaffolds.
| Hybrid Scaffold | Rationale for Hybridization | Potential Biological Target |
| Pyrazole | Pyrazole-containing compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. | Kinases, Cyclooxygenases |
| Quinoline (B57606) | The quinoline scaffold is a key component of many antimalarial, anticancer, and anti-inflammatory drugs. | Kinases, Topoisomerases |
| Benzimidazole | Benzimidazole derivatives are known to possess antimicrobial, antiviral, and antitumor activities. | Microtubules, Kinases |
| Piperazine | Piperazine is a common scaffold in CNS-active drugs and can be used to modulate solubility and other pharmacokinetic properties. | GPCRs, Ion Channels |
Emerging Research Perspectives and Future Directions for 4 5 Naphthalen 2 Yl Pyrimidin 2 Yl Morpholine
Advanced Spectroscopic and Structural Biology Techniques for Interaction Analysis
A precise understanding of how 4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine interacts with its biological targets at a molecular level is paramount for its development. Advanced analytical techniques are moving beyond confirming a compound's structure to revealing the intricacies of its binding modes and its influence on the conformational dynamics of target proteins.
Co-crystallization with Target Proteins for X-ray Diffraction (Structural elucidation of complex, not compound itself)
X-ray crystallography remains a gold standard for providing high-resolution three-dimensional structures of small molecule-protein complexes. For this compound, co-crystallization with its putative target proteins, likely kinases given its structural motifs, would be a critical step. The resulting crystal structure would offer an atomic-level view of the binding pocket, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern the binding affinity and selectivity.
This detailed structural information is invaluable for structure-based drug design (SBDD). For instance, identifying specific residues in the target's active site that interact with the naphthalene (B1677914) ring, the pyrimidine (B1678525) core, or the morpholine (B109124) group would guide the rational design of new analogs with improved potency and a more desirable pharmacological profile. The morpholine ring, in particular, is known to interact with key residues in kinase ATP-binding sites, and X-ray crystallography can confirm and detail these interactions. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Visualization
While X-ray crystallography is powerful, it can be challenging for large, dynamic, or membrane-bound protein complexes. Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique capable of determining the structures of such challenging targets at near-atomic resolution. nih.gov Should this compound be found to target a large multi-protein complex or a membrane-associated protein, cryo-EM would be the method of choice for structural elucidation. nih.gov
Cryo-EM allows for the visualization of macromolecules in their near-native state, vitrified in solution, which can provide insights into different conformational states. nih.gov This could be particularly relevant for understanding the mechanism of action of inhibitors that stabilize a specific protein conformation. The application of cryo-EM could therefore broaden the scope of potential targets for this compound and provide a more dynamic picture of its interactions within a cellular context. Recent advancements have demonstrated the feasibility of using cryo-EM for smaller protein-ligand complexes as well, pushing the boundaries of its application in drug discovery. elifesciences.org
Integration of Artificial Intelligence and Machine Learning in Compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of lead compounds. nih.gov For this compound, these computational tools can be leveraged to explore vast chemical spaces, predict biological activities, and automate complex analyses.
De Novo Design and Synthesis Prediction
De novo design algorithms, powered by deep learning, can generate novel molecular structures with desired pharmacological properties. researchgate.net Starting with the this compound scaffold, these generative models could propose modifications to enhance its activity against a specific target or to improve its absorption, distribution, metabolism, and excretion (ADME) properties. This approach can overcome the limitations of traditional library screening by exploring uncharted areas of chemical space.
Automated SAR Analysis
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the iterative process of lead optimization. Machine learning algorithms can automate and enhance SAR analysis by identifying subtle patterns in large datasets of compounds and their corresponding biological activities. rsc.org For a library of analogs based on the this compound core, ML models can be trained to predict the activity of new compounds, prioritize which analogs to synthesize next, and highlight the key structural features that contribute to potency and selectivity. nih.gov This data-driven approach can make the optimization process more efficient and less reliant on chemical intuition alone.
| AI/ML Application | Potential Impact on this compound Research |
| De Novo Design | Generation of novel analogs with improved potency and pharmacokinetic profiles. |
| Synthesis Prediction | Identification of efficient and novel synthetic routes for new derivatives. |
| Automated SAR Analysis | Accelerated optimization of the lead compound through predictive activity modeling. |
Development of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is crucial for the exploration of the chemical space around this compound. While established methods for the synthesis of pyrimidine-morpholine hybrids exist, the pursuit of novel methodologies can offer significant advantages. nih.gov
Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.netspringerprofessional.denih.gov The synthesis of heterocyclic compounds, including pyrimidine derivatives, has been a significant area of application for this technology. vapourtec.comresearchgate.netnih.govmtak.hu For a multi-component structure like this compound, flow chemistry presents several compelling avenues for future research.
A key area of exploration is the development of a fully integrated, multi-step flow synthesis. This could involve, for instance, the Suzuki coupling of a boronic acid derivative of naphthalene with a halogenated pyrimidine, followed by the nucleophilic substitution of a leaving group on the pyrimidine ring with morpholine. Each of these steps could be performed in a continuous flow reactor, with in-line purification and analysis. The benefits of such an approach would include reduced reaction times, improved control over reaction parameters, and the ability to safely handle potentially hazardous reagents and intermediates. durham.ac.uk
The table below outlines a hypothetical multi-step flow synthesis for the target compound, drawing parallels from established flow chemistry protocols for similar transformations.
| Step | Reaction Type | Potential Flow Reactor Setup | Key Advantages in Flow |
| 1 | Suzuki Coupling | Packed-bed reactor with a heterogeneous palladium catalyst | High catalyst efficiency, reduced metal leaching, simplified product purification. |
| 2 | Nucleophilic Aromatic Substitution | Heated microreactor with precise temperature control | Rapid reaction rates, improved selectivity, safe handling of high temperatures and pressures. |
Further research in this area could focus on the optimization of reaction conditions in flow, the development of novel supported catalysts for the key reaction steps, and the integration of in-line analytical techniques for real-time process monitoring and control.
Photocatalysis and Electrosynthesis
Photocatalysis and electrosynthesis are rapidly developing fields in organic chemistry that offer green and sustainable alternatives to traditional synthetic methods. chemrxiv.orgresearchgate.netchemrxiv.org The unique electronic properties of the pyrimidine and naphthalene moieties within this compound make it an interesting candidate for exploration in these areas.
The extended π-system of the naphthalene ring, in conjunction with the pyrimidine core, could allow the molecule to act as a photosensitizer or to undergo photochemical transformations upon irradiation. rsc.org For instance, photocatalytic C-H functionalization of the naphthalene or pyrimidine rings could provide a direct route to novel derivatives that are difficult to access through conventional methods. Furthermore, the development of photocatalytic methods for the synthesis of the core pyrimidine-naphthalene scaffold is a promising research direction. nih.gov
Electrosynthesis offers another avenue for the controlled functionalization of this molecule. The pyrimidine and naphthalene rings are both redox-active, and their electrochemical potentials could be selectively targeted to initiate a variety of transformations. This could include electrochemically-driven cross-coupling reactions, cyclizations, or functional group interconversions. The morpholine moiety, while not typically redox-active itself, can influence the electronic properties of the pyrimidine ring and thus modulate its electrochemical behavior. nih.govmdpi.comresearchgate.net
Future research should focus on a detailed investigation of the photophysical and electrochemical properties of this compound. This would involve spectroscopic and voltammetric studies to determine its absorption and emission characteristics, as well as its oxidation and reduction potentials. This fundamental data would pave the way for the rational design of novel photocatalytic and electrosynthetic applications.
Exploration of Non-Biological Applications
While much of the research on pyrimidine and morpholine derivatives has been driven by their biological activity, the unique structural features of this compound suggest potential for a range of non-biological applications, particularly in materials science and catalysis. e3s-conferences.org
The combination of the electron-deficient pyrimidine ring and the electron-rich, extended π-system of the naphthalene moiety could give rise to interesting photophysical properties, such as fluorescence or phosphorescence. researchgate.net This makes the compound and its derivatives potential candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, or components in other optoelectronic devices. The morpholine group can be used to tune the solubility and solid-state packing of the molecule, which are critical parameters for materials performance.
In the field of catalysis, the nitrogen atoms in the pyrimidine and morpholine rings can act as ligands for metal centers. mdpi.com This suggests that this compound could be used as a ligand in homogeneous catalysis, or immobilized on a solid support for heterogeneous applications. Naphthalene-based polymers have also shown promise as catalytic supports. researchgate.netmdpi.com The specific electronic and steric properties of this ligand could lead to novel catalytic activities and selectivities. Additionally, the basicity of the morpholine nitrogen could be exploited in organocatalysis. nih.gov
The table below summarizes potential non-biological applications for the target compound and its derivatives.
| Application Area | Relevant Structural Features | Potential Function |
| Materials Science | Naphthalene-pyrimidine π-system | Luminescent material, component in OLEDs. |
| Catalysis | Pyrimidine and morpholine nitrogen atoms | Ligand for metal catalysts, organocatalyst. |
| Corrosion Inhibition | Morpholine moiety | Corrosion inhibitor for metals. nih.govchemicalbook.com |
| Porous Polymers | Naphthalene and pyrimidine rings | Building block for porous organic frameworks for gas sorption. nih.gov |
Future work in this area should involve the synthesis of a library of derivatives with modified pyrimidine, naphthalene, and morpholine components to systematically tune their properties for specific applications. This would be followed by a thorough characterization of their material and catalytic properties.
Unexplored Mechanistic Questions and Research Gaps in Pyrimidine-Naphthalene-Morpholine Chemistry
Despite the prevalence of pyrimidine, naphthalene, and morpholine moieties in chemistry, a number of fundamental mechanistic questions and research gaps remain, particularly concerning their combined behavior in a single molecule like this compound.
A key area for investigation is the detailed mechanism of the synthesis of this compound and its analogues. bu.edu.eggrowingscience.com While general methods for the formation of the constituent C-N and C-C bonds are known, detailed kinetic and computational studies are lacking. Such studies could provide valuable insights into the reaction pathways, transition states, and the role of catalysts, leading to more efficient and selective synthetic methods.
The influence of the morpholine substituent on the reactivity of the pyrimidine-naphthalene core is another area that warrants further investigation. The electron-donating nature of the morpholine nitrogen can affect the electron density distribution across the aromatic system, thereby influencing its susceptibility to electrophilic and nucleophilic attack. nih.govresearchgate.net Quantitative studies on the electronic effects of the morpholine group in this specific context are needed.
Furthermore, the exploration of novel reactions and transformations of the pyrimidine-naphthalene-morpholine scaffold is a significant research gap. This could include cycloaddition reactions, late-stage C-H functionalization, and ring-opening or ring-transformation reactions. A deeper understanding of the fundamental reactivity of this system will be crucial for unlocking its full potential in various applications. researchgate.netmdpi.comnih.gov
Key research gaps to be addressed include:
Detailed kinetic and computational studies of the synthesis of the this compound scaffold.
Quantitative assessment of the electronic and steric influence of the morpholine substituent on the reactivity of the pyrimidine-naphthalene system.
Exploration of novel, selective functionalization reactions of the core structure.
Investigation into the metabolic pathways and degradation products of this class of compounds, which is crucial for understanding their environmental fate and potential biological implications. nih.govmdpi.comcreative-proteomics.com
Addressing these unexplored mechanistic questions and research gaps will not only advance our fundamental understanding of the chemistry of this important class of heterocyclic compounds but also accelerate the development of new applications in a wide range of scientific disciplines.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies aromatic proton environments and morpholine ring integrity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-N stretch in morpholine at ~1100 cm⁻¹) .
How can structural ambiguities in derivatives be resolved?
Q. Advanced
- Single-crystal X-ray diffraction : Resolves stereochemical uncertainties, as demonstrated for bromophenyl-morpholine analogs .
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations in complex regiochemistry (e.g., naphthalene substitution patterns) .
How is the compound’s biological activity evaluated in preclinical studies?
Q. Basic
- In vitro assays : Cytotoxicity (MTT assay), kinase inhibition (ATP-binding assays), and protein-ligand interaction studies (SPR/BLI) .
- Cell-based models : Anti-proliferative effects in cancer cell lines (e.g., IC₅₀ determination) .
How should researchers address contradictions in biological activity data?
Q. Advanced
- Purity validation : HPLC (>98% purity) eliminates confounding effects from impurities .
- Off-target profiling : Use kinase selectivity panels or proteome-wide screening to identify non-specific interactions .
- Dose-response validation : Reproduce results across multiple cell lines or enzymatic batches to rule out variability .
What are the key applications of this compound in scientific research?
Q. Basic
- Medicinal chemistry : Kinase inhibitor scaffolds (e.g., targeting EGFR or CDKs) .
- Materials science : Building block for π-conjugated polymers due to naphthalene’s electron-rich structure .
How can cross-disciplinary applications be explored?
Q. Advanced
- Chemical biology : Fluorescent tagging (via naphthalene’s UV activity) to track cellular uptake .
- Nanomaterials : Functionalize metal-organic frameworks (MOFs) for catalytic or sensing applications .
What safety and regulatory protocols apply to handling this compound?
Q. Basic
- Lab safety : Use PPE (gloves, goggles) and work in fume hoods due to potential mutagenicity .
- Waste disposal : Follow EPA guidelines for halogenated/organic waste to avoid environmental contamination .
How can environmental impact studies be designed for this compound?
Q. Advanced
- Biodegradation assays : OECD 301/307 protocols assess microbial degradation in soil/water .
- Ecotoxicology : Daphnia magna or algae growth inhibition tests evaluate aquatic toxicity .
What mechanistic studies elucidate its kinase inhibition properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
